Platycoside K

描述

Platycoside K is a natural product found in Platycodon grandiflorus with data available.

作用机制

Target of Action

Platycoside K, a triterpenoid saponin, is a major component of the root extract of Platycodon grandiflorus . The primary targets of this compound are the CYP716 family genes and β-amyrin synthases (bASs), which play a significant role in platycoside biosynthesis .

Mode of Action

The interaction of this compound with its targets results in the biosynthesis of platycosides . The CYP716 family genes are involved in platycoside oxidation, while the bASs contribute to the expansion of the compound . These interactions lead to changes in the biochemical pathways within the organism.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the biosynthesis of platycosides . The CYP716 family genes and bASs, which are preferentially expressed in roots, are associated with platycoside biosynthesis . The expansion of these gene families suggests that they play a crucial role in the biosynthesis of platycosides .

Pharmacokinetics

The pharmacokinetics of this compound are yet to be fully understood. Studies on similar platycosides suggest that they have low oral bioavailability due to poor permeability and degradation in the gastrointestinal tract .

Result of Action

The molecular and cellular effects of this compound’s action are primarily exhibited through its pharmacological properties. Platycosides, including this compound, have been shown to exhibit anti-inflammatory, anti-obesity, anti-cancer, antiviral, and anti-allergy properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cultivation conditions of Platycodon grandiflorus can affect the levels of platycosides in the plant . Furthermore, the compound’s action may also be influenced by the physiological condition of the organism it is acting upon.

生化分析

Biochemical Properties

Platycoside K plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme β-amyrin synthase, which is responsible for the biosynthesis of triterpenoid saponins . This compound also interacts with cytochrome P450 enzymes, particularly the CYP716 family, which are involved in its oxidation . These interactions are essential for the compound’s bioactivity and its ability to modulate various biochemical pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to reduced inflammation . Additionally, it affects the expression of genes involved in apoptosis and cell proliferation, thereby exhibiting anticancer properties . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, it inhibits the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) . This compound also activates or inhibits various signaling pathways, leading to changes in gene expression and cellular function. These molecular interactions are critical for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged anti-inflammatory and anticancer effects . These temporal effects are important for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The compound interacts with enzymes such as β-amyrin synthase and cytochrome P450 enzymes, which are essential for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall bioactivity of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound, influencing its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

生物活性

Introduction

Platycoside K, a significant saponin derived from the roots of Platycodon grandiflorum, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

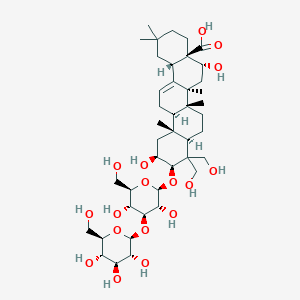

This compound is classified as an oleanane-type triterpenoid saponin. Its structure consists of a triterpenoid aglycone linked to sugar moieties, which influence its solubility and biological activity. The presence of these glycosides affects its absorption and metabolism in the body.

1. Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of platycosides, including this compound. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation in various models:

- In vitro Studies : this compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.

- In vivo Studies : Animal models showed reduced edema and inflammatory markers following treatment with platycoside extracts.

2. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress:

- Total Oxidant Scavenging Capacity (TOSC) : Research indicates that this compound has a high TOSC value, suggesting it effectively scavenges free radicals. For instance, studies reported TOSC values of 324.4 ± 31.4 TOSC/mM for platycodin D, a related compound, indicating strong antioxidant potential .

3. Immunomodulatory Effects

This compound enhances immune responses by modulating various immune cells:

- Macrophage Activation : It stimulates macrophages to produce nitric oxide (NO) and other cytokines, enhancing phagocytic activity.

- Clinical Implications : These properties suggest potential applications in treating conditions like allergies and autoimmune diseases.

4. Anticancer Activity

Research indicates that this compound may have anticancer effects through multiple mechanisms:

- Cell Proliferation Inhibition : In vitro studies show that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- Mechanisms : The compound induces apoptosis via the activation of caspases and modulation of apoptosis-related proteins .

5. Cardiovascular Protection

Recent studies suggest that platycosides may offer cardiovascular benefits:

- Cholesterol-Lowering Effects : Animal models demonstrated that platycoside treatment significantly reduced serum cholesterol levels.

- Vascular Health : It may improve endothelial function by enhancing nitric oxide production, contributing to better vascular health .

Case Study 1: Anti-inflammatory Action in Allergic Rhinitis

A clinical trial investigated the effects of platycosides on patients with allergic rhinitis. Results indicated significant reductions in symptoms such as nasal congestion and sneezing after treatment with platycodin extracts containing this compound.

Case Study 2: Anticancer Properties in Breast Cancer Models

In a laboratory setting, this compound was tested on breast cancer cell lines. The findings revealed that it inhibited cell growth by inducing apoptosis through mitochondrial pathways.

Data Summary

科学研究应用

Biological Activities

Platycoside K exhibits a range of biological activities that contribute to its therapeutic potential:

- Anti-Cancer Effects : Preclinical studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer cells. It induces apoptosis and inhibits cancer cell proliferation through multiple signaling pathways .

- Anti-Inflammatory Properties : The compound has shown efficacy in reducing inflammation by modulating pro-inflammatory cytokines. In vitro studies indicate that this compound can inhibit the production of inflammatory mediators, making it a candidate for treating inflammatory diseases .

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help protect cells from oxidative stress. Its ability to scavenge free radicals has been evaluated using various assays, demonstrating its potential as a natural antioxidant .

- Neuroprotective Effects : Research indicates that this compound may protect against neurodegenerative diseases by reducing neuronal damage and improving cognitive function in animal models .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics:

- Absorption and Bioavailability : Studies have shown that this compound is rapidly absorbed in vivo, with significant concentrations detected in plasma shortly after administration. The pharmacokinetic parameters indicate a quick absorption phase, suggesting effective bioavailability .

- Biotransformation : Enzymatic conversion of this compound into more active metabolites (e.g., platycodin D) enhances its pharmacological effects. This biotransformation is facilitated by gut microbiota and specific enzymes, indicating the importance of metabolic processes in maximizing therapeutic benefits .

Therapeutic Applications

The therapeutic applications of this compound span several medical fields:

- Cancer Therapy : Due to its anti-cancer properties, this compound is being investigated as an adjunct therapy in cancer treatment regimens. Its ability to enhance the efficacy of chemotherapeutic agents while reducing side effects makes it a promising candidate for clinical trials .

- Respiratory Health : Traditionally used in herbal medicine for respiratory ailments, this compound shows potential as an expectorant and anti-tussive agent, aiding in the treatment of conditions like chronic bronchitis and asthma .

- Cosmetic Industry : The compound's antioxidant and anti-inflammatory properties make it an attractive ingredient in cosmetic formulations aimed at skin health and anti-aging products .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Ryu et al. (2014) | Antioxidant activity | Demonstrated potent antioxidant effects in vitro; effective against peroxyl radicals. |

| Wang et al. (2019) | Anti-cancer properties | Showed significant inhibition of tumor growth in xenograft models; enhanced apoptosis markers observed. |

| Choi et al. (2020) | Neuroprotection | Reported improvements in cognitive function and reduced neuroinflammation in rodent models of Alzheimer's disease. |

属性

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O17/c1-37(2)10-11-42(36(54)55)20(12-37)19-6-7-24-38(3)13-21(47)33(41(17-45,18-46)25(38)8-9-39(24,4)40(19,5)14-26(42)48)59-35-31(53)32(28(50)23(16-44)57-35)58-34-30(52)29(51)27(49)22(15-43)56-34/h6,20-35,43-53H,7-18H2,1-5H3,(H,54,55)/t20-,21-,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35-,38+,39+,40+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWPDZNUKDWXIN-XSFIBOHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the chemical structure of Platycoside K?

A1: this compound is a triterpenoid saponin. Its full chemical structure is described as 3-O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-2beta,3beta,16alpha,23,24-pentahydroxyolean-12-en-28-oic acid [].

Q2: What is known about the isolation and identification of this compound?

A2: this compound was isolated from the roots of Platycodon grandiflorum A. DC., alongside four other new triterpenoid saponins and three known ones. Its structure was determined using spectral data analysis and chemical evidence [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。